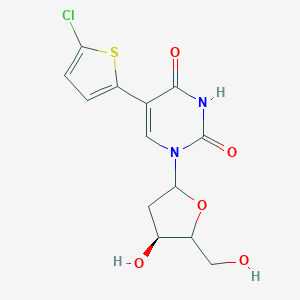
5-(5-Chloro-2-thienyl)-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-thienyl)-2'-deoxyuridine, also known as SCTDU, is a thymidine analogue that has been extensively studied for its potential applications in cancer treatment. It is a nucleoside analogue that can be incorporated into DNA during replication, causing DNA damage and ultimately leading to cell death.
Wirkmechanismus
5-(5-Chloro-2-thienyl)-2'-deoxyuridine is incorporated into DNA during replication, leading to DNA damage and ultimately cell death. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Biochemische Und Physiologische Effekte
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to enhance the immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is its potential to enhance the effects of other chemotherapeutic agents. However, the low yield and time-consuming synthesis process can be a limitation for lab experiments. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have toxic effects on normal cells, which can be a challenge for its clinical use.
Zukünftige Richtungen
There are several future directions for the study of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. One area of research is the development of more efficient synthesis methods to increase the yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. Additionally, further studies are needed to better understand the mechanisms of action of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine and its potential interactions with other chemotherapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine in cancer patients.
Synthesemethoden
The synthesis of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2'-deoxyuridine in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps. The yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is typically low, and the synthesis process can be time-consuming.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been studied extensively for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
CAS-Nummer |
134333-72-5 |
|---|---|
Produktname |
5-(5-Chloro-2-thienyl)-2'-deoxyuridine |
Molekularformel |
C13H13ClN2O5S |
Molekulargewicht |
344.77 g/mol |
IUPAC-Name |
5-(5-chlorothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |
InChI-Schlüssel |
RQZRQHNKLHIOQI-JYPKXMCJSA-N |
Isomerische SMILES |
C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
Synonyme |
5-(5-chlorothien-2-yl)-2'-deoxyuridine 5-CTYDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
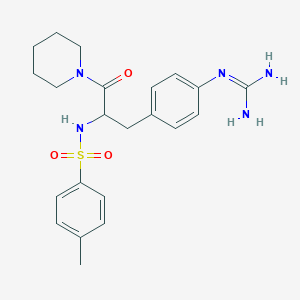
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
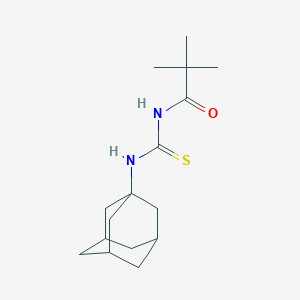
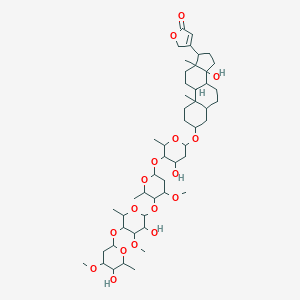
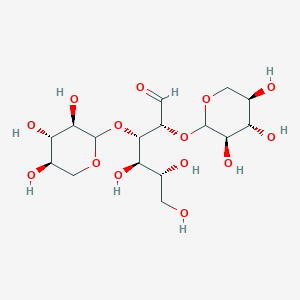
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
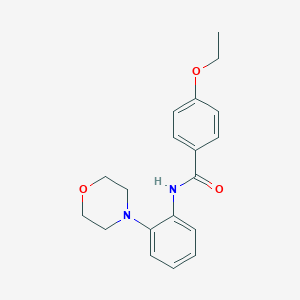
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
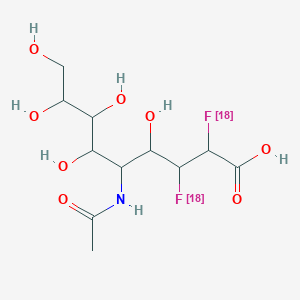
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)